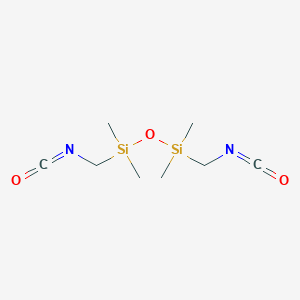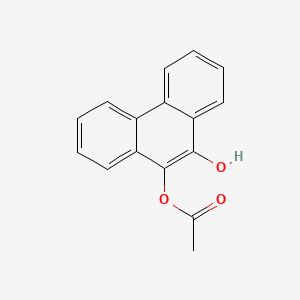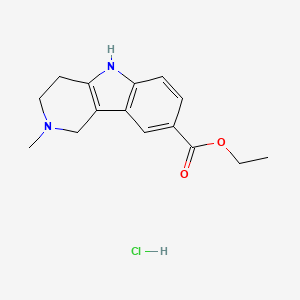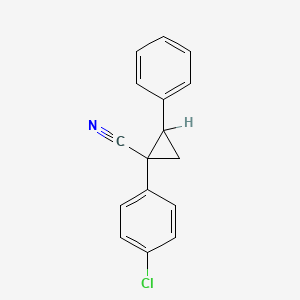
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- is an organic compound with the molecular formula C16H12ClN This compound is characterized by the presence of a cyclopropane ring attached to a carbonitrile group, with a p-chlorophenyl and a phenyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-chlorobenzyl chloride with phenylacetonitrile in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used
特性
CAS番号 |
32589-55-2 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12ClN/c17-14-8-6-13(7-9-14)16(11-18)10-15(16)12-4-2-1-3-5-12/h1-9,15H,10H2 |
InChIキー |
WNUOJHANAJTNCJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


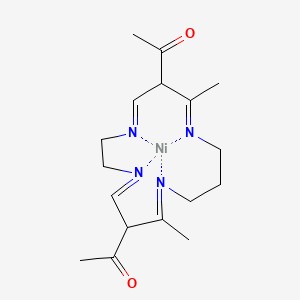
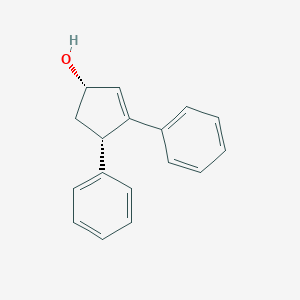
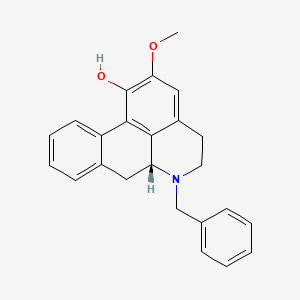
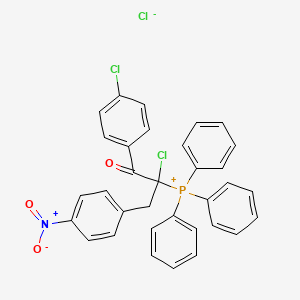
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
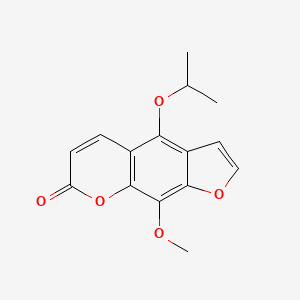
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
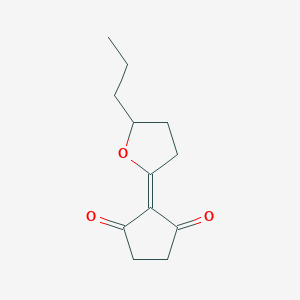
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
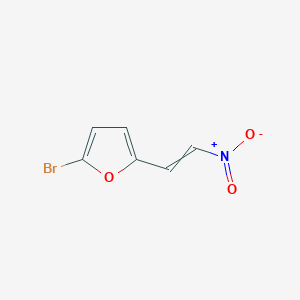
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
